![molecular formula C12H16Cl2N2 B2448576 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine CAS No. 92539-28-1](/img/structure/B2448576.png)

1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine

Overview

Description

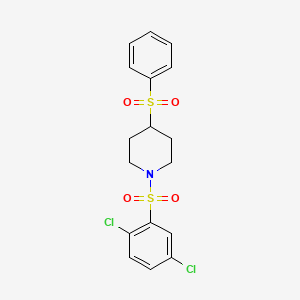

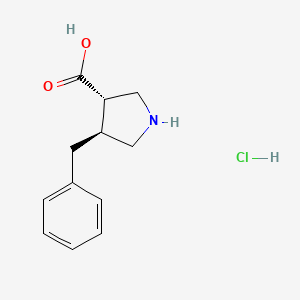

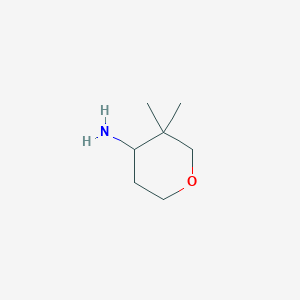

“1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H16Cl2N2 . It is an organic compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” and its derivatives can be achieved through various methods. One such method involves the use of metal-catalyzed reactions . The reaction involves the use of different transition metals, including iron, nickel, and ruthenium, as catalysts .

Molecular Structure Analysis

The molecular structure of “1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The InChI code for this compound is 1S/C12H16Cl2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine” include a molecular weight of 259.17 . The compound is stored at room temperature and appears as an oil .

Scientific Research Applications

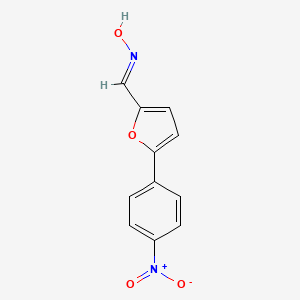

Synthesis and Structural Studies

Synthesis and Crystal Structure Analysis : A study described the synthesis of a similar compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. The research involved Michael addition of secondary amine to α, β-unsaturated carbonyl compound, followed by an in-depth analysis of its crystal structure, molecular geometry, and vibrational analysis using X-ray crystallography and density functional theory (DFT) methods (Fatma et al., 2017).

Investigation of Reaction Mechanisms : Another study investigated the reaction of 1-methyl-2,5-dichloro-3,4-diformylpyrrole with amines, leading to products with high nucleophilic lability. This research offers insights into the chemical reactivity and interaction of compounds similar to 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine (Panfilova et al., 1981).

NMR Study and Antioxidant Potency : A study on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, a molecule with a structure related to the subject compound, highlighted its synthesis, characterization by NMR, and evaluation of antioxidant efficacy (Dineshkumar & Parthiban, 2022).

Conformational Analysis and Crystal Structure : A study conducted a detailed conformational analysis of a compound structurally similar to 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine. The research used NMR line-shape analysis and X-ray diffraction to understand the solid and solution conformations (Ribet et al., 2005).

Applications in Medicinal Chemistry

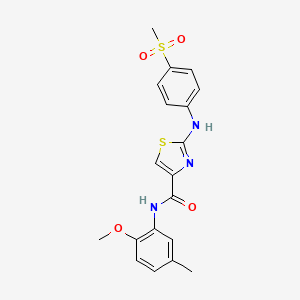

Synthesis of Analogues for Receptor Binding : Research on synthesizing and evaluating conformationally restricted analogues of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines for sigma receptor binding provides insights into the molecular interactions and potential medicinal applications of similar compounds (de Costa et al., 1993).

Pharmacological Characterization : A study characterized a novel κ-opioid receptor antagonist, providing valuable data on receptor affinity and selectivity, which can be useful for understanding similar compounds like 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine (Grimwood et al., 2011).

Antimicrobial Activity Study : Research on the synthesis and antimicrobial activity of certain piperidine derivatives against pathogens suggests potential applications in developing antimicrobial agents. Such studies can guide research on the antimicrobial properties of structurally related compounds (Vinaya et al., 2009).

Future Directions

Mechanism of Action

Target of Action

It’s structurally related to a class of compounds known as piperidines, which are present in more than twenty classes of pharmaceuticals . Piperidines are often involved in interactions with various receptors and enzymes in the body, contributing to their diverse pharmacological effects .

Mode of Action

This typically involves binding to the active site of the target protein, leading to changes in the protein’s conformation and activity .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their interactions with different targets . The downstream effects of these interactions can vary widely, depending on the specific targets and the context within the biological system .

Result of Action

Based on its structural similarity to other piperidine derivatives, it’s plausible that its effects at the molecular and cellular level are diverse and depend on the specific targets it interacts with .

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGIQVVVGVAMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one](/img/structure/B2448493.png)

![(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol HCl](/img/structure/B2448496.png)

![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)

![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)

![1-{4-[2-(Methylsulfanyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2448512.png)